molecular formula Cl6K2Ru B1584007 Potassium hexachlororuthenate(IV) CAS No. 23013-82-3

Potassium hexachlororuthenate(IV)

Cat. No.: B1584007
CAS No.: 23013-82-3
M. Wt: 392.0 g/mol
InChI Key: XOLNQIIEFUNTQC-UHFFFAOYSA-H
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Mechanism of Action

Target of Action

Potassium Hexachlororuthenate(IV) is primarily employed as a catalyst in chemical synthesis reactions . It plays a crucial role in the oxidation of alcohols and aldehydes . This compound is also utilized as a starting point for the synthesis of additional ruthenium compounds, including ruthenium (III) oxide .

Mode of Action

It is known that it acts as a catalyst in the oxidation of alcohols and aldehydes . This suggests that it may facilitate the transfer of electrons in these reactions, accelerating the rate at which they occur.

Biochemical Pathways

Given its role in the oxidation of alcohols and aldehydes, it likely impacts pathways involving these compounds . The downstream effects of this could include the production of carboxylic acids and ketones, which are important in various biological processes.

Pharmacokinetics

It is known that the compound is soluble in water, alcohol, and acetone , which suggests it could be readily absorbed and distributed in the body. The impact of these properties on the bioavailability of Potassium Hexachlororuthenate(IV) is currently unknown.

Result of Action

Given its role as a catalyst in the oxidation of alcohols and aldehydes, it likely facilitates the conversion of these compounds into other substances, such as carboxylic acids and ketones .

Action Environment

The action, efficacy, and stability of Potassium Hexachlororuthenate(IV) can be influenced by various environmental factors. For instance, the compound is known to be soluble in water, alcohol, and acetone , suggesting that its activity could be affected by the presence of these solvents. Additionally, it is known that Potassium Hexachlororuthenate(IV) is a dark red to brown crystalline powder , which could potentially influence its stability under different light and temperature conditions.

Biochemical Analysis

Biochemical Properties

Potassium hexachlororuthenate(IV) plays a significant role in biochemical reactions, particularly in catalysis and redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a catalyst in oxidation-reduction reactions, facilitating the transfer of electrons between molecules. This interaction is crucial in processes such as the breakdown of organic molecules and the synthesis of complex compounds. The compound’s ability to interact with biomolecules is primarily due to its high oxidation state and the presence of chloride ligands, which can form stable complexes with various biological molecules .

Cellular Effects

Potassium hexachlororuthenate(IV) has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the rate of biochemical reactions within the cell. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the production of specific proteins .

Molecular Mechanism

The molecular mechanism of action of potassium hexachlororuthenate(IV) involves its ability to bind to biomolecules and alter their activity. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. This binding can result in the stabilization or destabilization of enzyme-substrate complexes, affecting the overall rate of biochemical reactions. Furthermore, potassium hexachlororuthenate(IV) can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium hexachlororuthenate(IV) can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can undergo hydrolysis in the presence of water, leading to the formation of ruthenium(IV) oxide and other byproducts . This degradation can affect its long-term efficacy in biochemical experiments. Additionally, prolonged exposure to the compound can result in cumulative effects on cellular function, such as changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of potassium hexachlororuthenate(IV) vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At higher doses, it can cause toxic or adverse effects, such as oxidative stress, cellular damage, and disruption of metabolic processes. These threshold effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

Potassium hexachlororuthenate(IV) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate biochemical reactions. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it can influence the oxidation-reduction reactions in the cell, impacting the balance of NADH and NAD+ levels. These changes can have downstream effects on energy production, biosynthesis, and other cellular processes .

Transport and Distribution

Within cells and tissues, potassium hexachlororuthenate(IV) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments. For instance, the compound may be transported into the mitochondria, where it can influence mitochondrial function and energy production. The distribution of potassium hexachlororuthenate(IV) within the cell is crucial for its biochemical activity and overall impact on cellular function .

Subcellular Localization

The subcellular localization of potassium hexachlororuthenate(IV) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on biochemical reactions and cellular processes. For example, its presence in the nucleus can influence gene expression by interacting with DNA or transcription factors. Similarly, its localization in the mitochondria can affect energy production and metabolic pathways .

Preparation Methods

Potassium hexachlororuthenate(IV) is typically synthesized by combining ruthenium(III) chloride with potassium chloride in the presence of chlorine gas . The reaction conditions generally involve heating the mixture to facilitate the formation of the desired compound. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Potassium hexachlororuthenate(IV) undergoes several types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in various chemical reactions.

    Reduction: It can be reduced to form lower oxidation state ruthenium compounds.

    Substitution: It can undergo ligand substitution reactions where the chloride ligands are replaced by other ligands.

Common reagents used in these reactions include reducing agents like hydrogen gas or hydrazine, and oxidizing agents like nitric acid. Major products formed from these reactions include ruthenium(III) oxide and other ruthenium complexes .

Scientific Research Applications

Potassium hexachlororuthenate(IV) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Potassium hexachlororuthenate(IV) can be compared with other similar compounds, such as:

The uniqueness of potassium hexachlororuthenate(IV) lies in its specific catalytic properties and its ability to form a wide range of ruthenium-based compounds .

Properties

IUPAC Name

dipotassium;ruthenium(4+);hexachloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.2K.Ru/h6*1H;;;/q;;;;;;2*+1;+4/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLNQIIEFUNTQC-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6K2Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276496
Record name dipotassium ruthenium(4+) hexachloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23013-82-3, 11103-70-1
Record name Potassium hexachlororuthenate(IV)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023013823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dipotassium ruthenium(4+) hexachloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the molecular formula and structure of Potassium Hexachlororuthenate(IV)?

A1: Potassium Hexachlororuthenate(IV) has the molecular formula K2[RuCl6]. [] This indicates the presence of two potassium cations (K+) and one hexachlororuthenate(IV) anion ([RuCl6]2-). The anion consists of a central Ruthenium(IV) ion (Ru4+) octahedrally coordinated to six chloride ions (Cl-).

Q2: Are there any spectroscopic data available for Potassium Hexachlororuthenate(IV) in these research papers?

A2: Unfortunately, the provided research papers primarily focus on crystallographic data and do not delve into spectroscopic characterization. [, ] Further research would be needed to gather information regarding spectroscopic properties like Infrared (IR), Raman, or UV-Vis spectra.

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